Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate typically involves the reaction of 3-ethyl-1H-pyrazole-5-carboxylic acid with bromine in the presence of a suitable solvent . The reaction conditions often include maintaining a controlled temperature and using a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate: Similar structure but with the positions of the ethyl and methyl groups swapped.
Uniqueness
Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 3-position and the bromine atom at the 4-position makes it a valuable intermediate in the synthesis of various bioactive compounds .
Biological Activity
Methyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the molecular formula C8H10BrN2O2. The presence of the bromine atom and the ethyl group at specific positions on the pyrazole ring contributes to its unique chemical reactivity and biological profile.
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MDA-MB-231 (Breast) | 5.00 |
HepG2 (Liver) | 6.50 | |
A549 (Lung) | 7.00 |
In a study by , this compound demonstrated significant growth inhibition in MDA-MB-231 and HepG2 cells, indicating its potential as an anticancer agent.
2. Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known to inhibit the growth of various bacteria and fungi.
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Candida albicans | 16 μg/mL |
The compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation.
Case Study: In Vivo Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in a rat model of paw edema induced by carrageenan. The results indicated a significant reduction in paw swelling compared to the control group, suggesting its potential as an anti-inflammatory agent .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound may exert its effects through:
1. Inhibition of Enzymatic Activity:
It has been reported to inhibit key enzymes involved in cancer cell proliferation and inflammation.
2. Modulation of Gene Expression:
The compound may influence gene expression related to apoptosis and cell cycle regulation, contributing to its anticancer effects.
3. Interaction with Cellular Pathways:
By modulating signaling pathways such as NF-kB and MAPK, it can exert anti-inflammatory effects .
Properties
Molecular Formula |
C7H9BrN2O2 |
---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
methyl 4-bromo-5-ethyl-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-4-5(8)6(10-9-4)7(11)12-2/h3H2,1-2H3,(H,9,10) |
InChI Key |
JPXWOFFDRDKFLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)OC)Br |
Origin of Product |
United States |
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